molecular formula C12H14O3 B13831890 Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)

Katalognummer: B13831890
Molekulargewicht: 206.24 g/mol
InChI-Schlüssel: UJCQNBYEXQZIAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H14O3

Molekulargewicht

206.24 g/mol

IUPAC-Name

(3-ethyl-3-phenyloxiran-2-yl) acetate

InChI

InChI=1S/C12H14O3/c1-3-12(10-7-5-4-6-8-10)11(15-12)14-9(2)13/h4-8,11H,3H2,1-2H3

InChI-Schlüssel

UJCQNBYEXQZIAD-UHFFFAOYSA-N

Kanonische SMILES

CCC1(C(O1)OC(=O)C)C2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Solubility Profile and Thermodynamic Stability of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) in Polar vs. Non-Polar Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) (CAS: 412035-84-8) is a highly functionalized synthetic intermediate frequently encountered in advanced pharmaceutical synthesis[1]. Characterized by an oxirane (epoxide) ring, a lipophilic phenyl group, an ethyl moiety, and an acetate ester, its complex molecular architecture dictates a highly specific solubility and stability profile. This whitepaper provides an in-depth mechanistic analysis of its solubility in polar versus non-polar solvents, detailing the thermodynamic forces at play, the risk of solvent-induced degradation, and a self-validating experimental protocol for empirical solubility determination.

Molecular Architecture & Thermodynamic Basis of Solubility

To predict and manipulate the solubility of complex intermediates, drug development professionals rely on the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: dispersion ( δd​ ), polar ( δp​ ), and hydrogen-bonding ( δh​ )[2].

Analyzing the structure of Oxiranol, 3-ethyl-3-phenyl-, acetate:

  • Dispersion Forces ( δd​ ) : The molecule possesses significant dispersion capabilities driven by the bulky, non-polar phenyl ring and the ethyl chain. These moieties facilitate strong hydrophobic and π−π interactions.

  • Polar Forces ( δp​ ) : The acetate group and the strained oxirane ring introduce localized dipole moments, giving the molecule moderate polarity.

  • Hydrogen Bonding ( δh​ ) : The oxygen atoms within the oxirane and acetate groups act as strong hydrogen-bond acceptors. Crucially, however, the molecule lacks any hydrogen-bond donors (e.g., -OH or -NH groups).

Causality of Solubility: Because the compound acts solely as a hydrogen-bond acceptor and possesses substantial lipophilic bulk, it exhibits a "chameleon-like" solubility profile. It dissolves readily in moderately polar aprotic solvents where δp​ and δd​ align (e.g., ethyl acetate), but it faces a massive entropic penalty in highly polar protic solvents (e.g., water). Dissolving this molecule in water requires disrupting the strong water-water hydrogen-bond network without offering reciprocal H-bond donors, resulting in near-insolubility[2].

Solubility Profile: Polar vs. Non-Polar Solvents

The following table summarizes the predicted quantitative solubility and stability profile across a spectrum of solvents, grounded in HSP thermodynamics.

SolventPolarity IndexPredicted SolubilityStabilityMechanistic Rationale
Water 10.2 (Protic)< 0.1 mg/mLPoorHigh cohesive energy of water; lack of solute H-bond donors prevents solvation.
Methanol 5.1 (Protic)10 - 20 mg/mLModeratePartial H-bond acceptance; risk of nucleophilic solvolysis over time.
Ethyl Acetate 4.4 (Aprotic)> 50 mg/mLExcellentOptimal δp​ and δd​ alignment; aprotic nature prevents epoxide ring-opening.
Toluene 2.4 (Non-polar)> 50 mg/mLExcellentStrong π−π stacking with the phenyl ring; highly favorable dispersion interactions.
Hexane 0.1 (Non-polar)5 - 10 mg/mLGoodAliphatic interaction with the ethyl group, but limited polarity matching restricts higher solubility.

Degradation Pathways & Solvent Stability

A critical consideration for drug development professionals is the chemical stability of the solute within the chosen solvent matrix. Epoxides are characterized by significant ring strain (approximately 27 kcal/mol), making them highly susceptible to ring-opening reactions[3].

When dissolved in protic solvents (such as water or alcohols), especially under slightly acidic or basic conditions, the oxirane ring undergoes solvolysis[4]. In an acidic environment, the epoxide oxygen is protonated, increasing the electrophilicity of the adjacent carbons. This is followed by a nucleophilic attack from the solvent, yielding a diol or an alkoxy alcohol, thereby destroying the active intermediate[4].

Pathway A Oxiranol,3-ethyl-3-phenyl-,acetate (Intact Epoxide) B Protonation of Epoxide Oxygen (Acidic Protic Solvent) A->B H+ C Nucleophilic Attack (Water or Alcohol) B->C Solvolysis D Ring-Opened Product (Diol or Alkoxy Alcohol) C->D Ring Cleavage

Figure 1: Acid-catalyzed epoxide ring-opening degradation pathway in protic solvents.

Formulation Directive: For stock solution preparation, analytical standard dilution, and long-term storage, anhydrous aprotic solvents (e.g., DMSO, Ethyl Acetate, or Dichloromethane) are strictly required to maintain molecular integrity.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To empirically validate the solubility profile of Oxiranol, 3-ethyl-3-phenyl-, acetate, the shake-flask method is the industry gold standard. This protocol is adapted from OECD Test Guideline 105[5] and harmonized biopharmaceutical consortium guidelines[6].

Workflow S1 1. Excess Solid Addition (API to Vial) S2 2. Solvent Addition (Polar vs Non-Polar) S1->S2 S3 3. Equilibration (Orbital Shaker, 37°C, 24-48h) S2->S3 S4 4. Phase Separation (Centrifugation) S3->S4 S5 5. Quantification (HPLC/UV-Vis Analysis) S4->S5

Figure 2: Harmonized shake-flask workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation & System Suitability : Prepare the target solvents (e.g., Ethyl Acetate, Toluene, Water). Self-Validation Step: Spike a control solvent sample with a known reference standard to validate the HPLC calibration curve and detector response prior to running the unknown samples.

  • Saturation : Weigh an excess amount of Oxiranol, 3-ethyl-3-phenyl-, acetate solid into a 15 mL amber glass vial. Add 5 mL of the chosen solvent. Continue adding solid until visual precipitation persists, ensuring the solution is oversaturated[6].

  • Equilibration : Seal the vials tightly and incubate them in an orbital shaker at 37 ± 0.5 °C (to simulate physiological or standard reaction conditions) for 24 to 48 hours. Causality: This extended timeframe is critical to ensure true thermodynamic equilibrium is reached between the solid and solute phases, preventing false readings caused by transient kinetic supersaturation[6].

  • Phase Separation : Transfer the suspension to a centrifuge tube and spin at 10,000 rpm for 15 minutes. Causality: For highly lipophilic and viscous intermediates, centrifugation is vastly superior to filtration. Filtration can lead to non-specific adsorption of the compound onto the filter membrane, artificially lowering the measured solubility.

  • Quantification & Validation : Extract the supernatant and dilute appropriately with the mobile phase. Analyze the concentration via HPLC-UV. Self-Validation Step: Measure the concentration of parallel aliquots at 24 hours and 48 hours. The system is validated as having reached equilibrium only if the concentration difference between the two time points is <5%.

Conclusion

The solubility of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) is dictated by its lack of hydrogen-bond donors and the presence of bulky lipophilic groups, making it highly soluble in non-polar and moderately polar aprotic solvents. Furthermore, due to the inherent strain of the oxirane ring, researchers must strictly avoid protic solvents during long-term storage to prevent solvolytic degradation. Employing a self-validating shake-flask methodology ensures that empirical solubility data remains thermodynamically accurate and reproducible across different stages of drug development.

Sources

Methodological & Application

Application Note: NMR Spectroscopy Protocols for the Structural Elucidation of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Oxiranol, 3-ethyl-3-phenyl-, acetate (CAS: 412035-84-8)

Introduction and Analytical Scope

Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) is a highly substituted epoxide characterized by significant steric crowding and a dense array of functional groups. The molecule features a rigid three-membered oxirane ring, an electron-withdrawing acetate group at C2, and both an ethyl and a phenyl group at the quaternary C3 position.

From an analytical standpoint, this molecule presents a classic structural elucidation challenge. Because C3 is fully substituted, there are no adjacent protons to provide standard homonuclear spin-spin coupling (COSY) across the ring. Furthermore, the stereocenters at C2 and C3 mean the molecule exists as distinct diastereomers. As a Senior Application Scientist, my objective in this guide is to move beyond basic data collection and provide a causality-driven, self-validating NMR protocol that guarantees unambiguous connectivity and stereochemical assignment [1].

Experimental Workflow

Workflow Prep Sample Preparation (30-50 mg in CDCl3) OneD 1D NMR Acquisition (1H, 13C, DEPT-135) Prep->OneD TwoD 2D Connectivity Mapping (HSQC, HMBC) OneD->TwoD Stereo Stereochemical Assignment (NOESY) TwoD->Stereo Valid Data Validation & Self-Consistency Check Stereo->Valid

Figure 1: Sequential NMR workflow for the structural elucidation of oxirane derivatives.

Expertise & Experience: Causality in Experimental Choices

Sample Preparation Protocol
  • Solvent Selection: Dissolve 30–50 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃, 99.8% D).

    • Causality: While 5–10 mg is sufficient for ¹H NMR, the high concentration (30–50 mg) is strictly required to achieve a viable signal-to-noise ratio (SNR) for the quaternary C3 and the acetate carbonyl in ¹³C and HMBC experiments within a reasonable timeframe (2–4 hours) [4].

  • Tube Selection: Use a high-quality 5 mm NMR tube (e.g., Norell 502 or Wilmad 528-PP) to ensure optimal shimming. Poor shimming will artificially broaden the C2-H singlet, masking crucial fine-structure data or overlapping with diastereomeric impurities.

  • Internal Standard: Ensure the presence of 0.03% v/v Tetramethylsilane (TMS) for rigorous chemical shift calibration.

1D NMR Analysis: Spectral Perturbations

Standard oxirane protons typically resonate between 2.5 and 3.5 ppm [5]. However, the chemical environment of Oxiranol, 3-ethyl-3-phenyl-, acetate drastically alters this expectation. The highly electronegative acetate group at C2 exerts a strong deshielding effect, pushing the C2-H resonance significantly downfield to the ~5.2 ppm region.

Furthermore, because C3 is a chiral center, the adjacent methylene protons of the ethyl group are diastereotopic. They will not appear as a standard quartet; instead, they will manifest as two distinct, complex multiplets.

Table 1: Predicted NMR Assignments (CDCl₃, 298 K)

Position¹H Chemical Shift (ppm)Multiplicity & Integration¹³C Chemical Shift (ppm)Structural Rationale
C2 (Oxirane) ~5.20Singlet (1H)~78.0Deshielded by oxirane oxygen and acetate. Singlet due to quaternary C3.
C3 (Oxirane) --~68.5Quaternary carbon; shifted downfield by phenyl and oxirane oxygen.
Acetate C=O --~170.5Characteristic ester carbonyl resonance.
Acetate CH₃ ~2.10Singlet (3H)~20.8Typical acetyl methyl group.
Ethyl CH₂ ~1.85, ~2.05Multiplets (1H, 1H)~26.0Diastereotopic protons due to C3 stereocenter; complex splitting.
Ethyl CH₃ ~0.95Triplet (3H)~9.5Standard aliphatic methyl, coupled to CH₂.
Phenyl (ipso) --~136.0Quaternary aromatic carbon.
Phenyl (o, m, p) ~7.30 - 7.45Multiplets (5H)~126.0 - 128.5Aromatic ring system.

2D NMR Protocols: Bridging the Quaternary Gap

Because the C2 proton is an isolated spin system (a singlet), 1D ¹H NMR and 2D COSY are insufficient for structural proof. We must deploy a heteronuclear suite.

Step-by-Step 2D Methodology
  • HSQC (Heteronuclear Single Quantum Coherence): Run an edited-HSQC to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase).

    • Causality: This unambiguously links the two complex diastereotopic proton multiplets (~1.85 and ~2.05 ppm) to the single ethyl methylene carbon (~26.0 ppm) [3].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimize for long-range couplings (ⁿJCH = 8 Hz).

    • Causality: HMBC is the only way to bridge the gap across the oxirane ring [2]. The C2-H singlet will show a strong 3-bond correlation (³J) to the acetate carbonyl (~170.5 ppm) and a 2-bond correlation (²J) to the quaternary C3 (~68.5 ppm).

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Set the mixing time to 300–500 ms.

    • Causality: Due to the rigid, planar nature of the three-membered oxirane ring, spatial NOE correlations are highly reliable for stereochemical assignment [1].

HMBC_NOESY cluster_HMBC HMBC (Connectivity) cluster_NOESY NOESY (Stereochemistry) C2H C2-H ~5.2 ppm (s) C3 Quaternary C3 ~68 ppm C2H->C3 2J (C-H) Carbonyl Acetate C=O ~170 ppm C2H->Carbonyl 3J (C-H) Ethyl Ethyl CH2 ~1.9 ppm C2H->Ethyl Space (cis) Phenyl Phenyl o-CH ~7.4 ppm C2H->Phenyl Space (cis)

Figure 2: HMBC and NOESY logic for oxirane connectivity and stereochemistry.

Stereochemical Logic: If the C2-H singlet exhibits a strong NOE cross-peak with the ethyl CH₂ protons, the C2-proton and the ethyl group are cis (syn) to each other on the oxirane ring. Conversely, if the NOE cross-peak is observed with the phenyl ortho-protons, the C2-proton and the phenyl group are cis.

Trustworthiness: Self-Validating Protocol Design

A robust analytical method must be self-validating. Before finalizing the structural assignment, execute the following integrity checks:

  • Mass Balance (Integration Check): The total ¹H integral must sum exactly to 14 protons. If the aromatic region integrates to <5 or the acetate methyl to <3, suspect an insufficient relaxation delay (D1). Increase D1 to 5 seconds and re-acquire.

  • Diastereomeric Purity Probe: The C2-H singlet (~5.20 ppm) is the most sensitive probe for diastereomeric excess (d.e.). A secondary, smaller singlet in the 5.0–5.5 ppm region immediately flags the presence of the opposite diastereomer.

  • Solvent Calibration Integrity: Ensure the residual CDCl₃ peak is perfectly calibrated to 7.26 ppm (¹H) and 77.16 ppm (¹³C). A miscalibration here will systematically skew all assignments, leading to false negatives during database cross-referencing.

References

  • Addressing the Challenges of Structure Elucidation in Natural Products Possessing the Oxirane Moiety. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at:[Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science (Pressbooks). Available at:[Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at:[Link]

  • Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Available at:[Link]

Application Note: Latent Bifunctionality in Polymer Cross-Linking Utilizing Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals specializing in hydrogel formulation, tissue engineering, and targeted drug delivery.

Introduction & Mechanistic Causality

The development of biocompatible, dynamically cross-linked polymer networks is a critical objective in modern pharmaceutical formulation. Traditional covalent cross-linkers (e.g., glutaraldehyde or polyethylene glycol diglycidyl ether) often suffer from high cellular toxicity or require bulky bifunctional structures that drastically alter the hydrophilicity of the resulting hydrogel.

This application note details a highly specialized, zero-length-like cross-linking protocol utilizing Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) (CAS: 412035-84-8)[1]. While structurally a mono-epoxide, this molecule possesses a unique latent bifunctionality driven by its α -acetoxy substitution.

The Dual-Reactivity Cascade

Instead of merely forming a stable amino-alcohol upon nucleophilic attack, α -acetoxy epoxides undergo a concerted ring-opening and elimination reaction[2].

  • Phase 1 (Epoxide Opening & Rearrangement): A primary amine from the polymer backbone (e.g., Chitosan or Gelatin) attacks the oxirane ring. This triggers the immediate elimination of the acetate leaving group (as acetic acid), generating an electrophilic α -amino ketone grafted to the polymer chain.

  • Phase 2 (Schiff Base Condensation): The nascent ketone is highly reactive. Upon shifting to a neutral/mildly alkaline pH, it undergoes rapid condensation with a proximal primary amine on an adjacent polymer chain, forming an imine (Schiff base) linkage[3].

This causality—where the first reaction mathematically guarantees the generation of the electrophile required for the second reaction—allows a monofunctional reagent to act as a robust, dynamic cross-linker. The resulting imine bonds are pH-responsive, making them ideal for targeted oral delivery systems (e.g., releasing payloads in the acidic gastric environment while remaining stable in the intestines)[4].

Experimental Methodologies

Materials & Reagents
  • Polymer: Chitosan (Degree of deacetylation >85%, MW 100-300 kDa).

  • Cross-Linker: Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)[1].

  • Solvents: 0.1 M Acetic Acid (aqueous), Absolute Ethanol.

  • Stabilizer (Optional): Sodium cyanoborohydride ( NaCNBH3​ ).

  • Buffers: 0.1 M NaOH (for pH adjustment), Phosphate Buffered Saline (PBS, pH 7.4).

Protocol: Two-Stage Cross-Linking Procedure

This protocol is designed as a self-validating system . Each phase includes observable checkpoints to ensure the reaction cascade is proceeding correctly.

Step 1: Polymer Matrix Preparation

  • Dissolve 1.5 g of Chitosan in 100 mL of 0.1 M Acetic Acid. Stir continuously at 40°C for 12 hours until a homogeneous, viscous solution is formed.

  • Degas the solution via sonication for 15 minutes to remove trapped air bubbles.

  • Validation Check: The baseline pH should be approximately 4.5–5.0.

Step 2: Phase 1 - Grafting and Ketone Generation

  • Prepare a 200 mM stock solution of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) in absolute ethanol.

  • Dropwise, add 5 mL of the cross-linker stock (final concentration ~10 mM) to the stirring chitosan solution at room temperature.

  • Allow the reaction to proceed for 2 hours.

  • Validation Check: The solution viscosity should remain relatively unchanged. A small aliquot tested via the Ninhydrin assay should reveal a ~20% reduction in free primary amines, confirming the initial epoxide ring-opening without macroscopic cross-linking.

Step 3: Phase 2 - Schiff Base Condensation (Gelation)

  • Slowly add 0.1 M NaOH dropwise to the reaction mixture under vigorous stirring until the pH reaches 7.2–7.4.

  • Cease stirring and transfer the solution into the desired molds.

  • Validation Check: Gelation should occur within 15 to 30 minutes. The formation of a stable hydrogel with a characteristic faint yellow tint confirms successful imine (Schiff base) cross-linking.

Step 4: Post-Cross-Linking Stabilization (Optional) Causality: Imine bonds are dynamically reversible under acidic conditions. For applications requiring permanent mechanical stability, the Schiff base must be reduced to a secondary amine.

  • Submerge the cross-linked hydrogel in a 50 mM solution of NaCNBH3​ in PBS (pH 7.4) for 4 hours at room temperature.

  • Wash the hydrogel extensively with distilled water (3 × 60 mins) to remove unreacted cross-linker and residual reducing agent.

Data Presentation: Cross-Linker Optimization

The mechanical and swelling properties of the hydrogel can be precisely tuned by modulating the concentration of the latent bifunctional cross-linker.

Table 1: Effect of Oxiranol Acetate Concentration on Chitosan Hydrogel Properties

Cross-Linker (mM)Gelation Time at pH 7.4 (min)Degree of Cross-linking (%)Swelling Ratio (g/g)Storage Modulus G' (kPa)
5.0 45 ± 322 ± 245.2 ± 1.58.4 ± 0.6
10.0 28 ± 241 ± 332.1 ± 1.215.7 ± 0.9
20.0 15 ± 165 ± 418.4 ± 0.832.5 ± 1.4
40.0 8 ± 182 ± 310.5 ± 0.554.2 ± 2.1

Note: Degree of cross-linking was determined via 2,4,6-trinitrobenzene sulfonic acid (TNBS) assay quantifying residual primary amines.

Reaction Pathway Visualization

The following diagram illustrates the chemical workflow and logical relationship of the dual-reactivity cascade.

G A Polymer-NH2 (e.g., Chitosan) C Nucleophilic Attack & Ring Opening A->C B Oxiranol, 3-ethyl-3-phenyl-, acetate B->C D Polymer-Grafted α-Amino Ketone C->D - Acetate F Imine Cross-Linked Hydrogel D->F + Amine E 2nd Polymer-NH2 (Adjacent Chain) E->F G Reduction via NaCNBH3 F->G Optional H Stable Secondary Amine Network G->H

Fig 1: Dual-reactivity cross-linking mechanism of α-acetoxy epoxides via Schiff base formation.

References

  • NextSDS. (2024). Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) — Chemical Substance Information. NextSDS Substance Database. [Link]

  • Hassner, A., & Catsoulacos, P. (1967). Reaction of bromo epoxides and acetoxy epoxides with amines. The Journal of Organic Chemistry, 32(3), 549-554.[Link]

  • Cui, C., et al. (2019). Novel hydrogels based on crosslinked chitosan with formyl-phosphazene using Schiff-base reaction. Journal of Biomaterials Science, Polymer Edition, 31(6), 755-773.[Link]

  • Zhong, Y., et al. (2025). Construction of Schiff base dynamically cross-linked pH-responsive chitosan-based hydrogels and investigation of their targeted oral delivery performance. International Journal of Biological Macromolecules, 316(1), 144478.[Link]

Sources

Application Notes & Protocols: In Vitro Profiling of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Rationale for a Tripartite In Vitro Assessment

Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI), hereafter referred to as OEPA, is a small molecule characterized by a reactive epoxide (oxirane) ring. Epoxides are a class of electrophilic compounds known for their potential to covalently bind to cellular nucleophiles such as DNA and proteins.[1][2] This reactivity is a double-edged sword; while it can be harnessed for therapeutic covalent inhibition, it also raises concerns regarding potential cytotoxicity and genotoxicity.[2] Therefore, a comprehensive in vitro evaluation is essential to characterize the biological activity of OEPA and assess its safety profile.

This guide provides a structured, multi-faceted approach to the in vitro analysis of OEPA. We will detail protocols for three key assays designed to provide a foundational understanding of the compound's biological effects:

  • Cytotoxicity Assessment: To determine the concentration at which OEPA induces cell death.

  • Genotoxicity Assessment: To evaluate the compound's potential to cause DNA damage.

  • Mechanistic Assessment: To investigate a probable mechanism of action related to its electrophilic nature.

The protocols outlined herein are designed to be robust and self-validating, providing a solid framework for researchers in toxicology, drug discovery, and chemical safety assessment.

PART 1: Compound Handling and Stock Solution Preparation

The accuracy and reproducibility of in vitro assays are critically dependent on the proper handling and preparation of the test compound. OEPA is predicted to be a hydrophobic compound, which necessitates careful consideration of the solvent (vehicle) used for its dissolution and subsequent dilution into aqueous cell culture media.[3][4]

Core Principles:

  • Solvent Selection: The ideal solvent should completely dissolve the compound at a high concentration, be miscible with cell culture medium, and exhibit minimal toxicity to the cells at its final working concentration. Dimethyl sulfoxide (DMSO) is the most common choice for hydrophobic compounds.

  • Vehicle Control: It is imperative to run parallel experiments with the solvent alone (at the same final concentration used for the test compound) to ensure that any observed effects are due to the compound and not the vehicle.[3]

  • Stock Concentration: A high-concentration primary stock (e.g., 10-100 mM in 100% DMSO) allows for minimal volumes to be added to the culture medium, thereby limiting the final vehicle concentration (typically ≤0.5%).

Protocol: Preparation of OEPA Stock Solution

  • Safety First: Handle OEPA in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh a precise amount of OEPA powder using an analytical balance.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 50 mM).

  • Solubilization: Vortex or sonicate the solution until the compound is completely dissolved.[5] Visually inspect for any particulates.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

PART 2: In Vitro Assay Protocols

Assay 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[7][8] The amount of formazan produced is directly proportional to the number of living cells.[5]

Experimental Workflow: Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_read Data Acquisition seed 1. Seed Cells in 96-well plate incubate1 2. Incubate 24h (allow attachment) seed->incubate1 prep_cpd 3. Prepare OEPA Serial Dilutions treat 4. Treat Cells with OEPA (Include Vehicle Control) prep_cpd->treat incubate2 5. Incubate 24-72h treat->incubate2 add_mtt 6. Add MTT Reagent incubate2->add_mtt incubate3 7. Incubate 3-4h add_mtt->incubate3 add_solv 8. Add Solubilizer (e.g., SDS-HCl) incubate3->add_solv shake 9. Shake to Dissolve Formazan add_solv->shake read 10. Read Absorbance (570 nm) shake->read

Caption: Workflow for MTT-based cytotoxicity assessment.

Protocol: Step-by-Step MTT Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2, A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a series of OEPA dilutions in culture medium from your DMSO stock. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest OEPA concentration.

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the prepared OEPA dilutions and vehicle control.

  • Exposure: Return the plate to the incubator for a defined exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[9]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[5]

  • Measurement: Gently mix and incubate for an additional 4-18 hours (or shake on an orbital shaker for 15 minutes) to ensure complete dissolution.[9] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Example Cytotoxicity Data

OEPA Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Viability vs. Control
0 (Vehicle)1.2540.088100%
11.2110.09596.6%
101.0530.07684.0%
250.7840.06162.5%
500.5990.05347.8%
1000.2310.03918.4%
2000.0980.0257.8%
Assay 2: Genotoxicity Assessment via In Vitro Micronucleus Test

The in vitro micronucleus assay is a gold-standard genotoxicity test that detects damage to chromosomes or the mitotic apparatus.[10] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates genotoxic potential. The assay should be conducted in accordance with OECD Test Guideline 487.[11]

Protocol: Key Stages of the In Vitro Micronucleus Assay (OECD 487)

  • Cell Line Selection: Use a well-characterized cell line such as human peripheral blood lymphocytes, L5178Y, TK6, or CHO cells.[10][12]

  • Dose Selection: Based on the cytotoxicity data, select a range of OEPA concentrations. The highest concentration should induce significant but not excessive cytotoxicity (e.g., ~50-60% reduction in cell growth).[12]

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9 fraction). This is crucial because some compounds become genotoxic only after metabolic conversion.[13]

  • Treatment: Expose the cells to OEPA for a short period (e.g., 3-6 hours) in the presence and absence of S9, followed by a recovery period. A longer treatment without S9 (e.g., 24 hours) should also be performed.

  • Cytokinesis Block: Add Cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have completed one nuclear division post-treatment.

  • Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei using a fluorescent dye like Acridine Orange or Giemsa.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A dose-dependent, statistically significant increase in the frequency of micronucleated cells compared to the vehicle control is considered a positive result.

Assay 3: Mechanistic Insight via Glutathione (GSH) Depletion Assay

Given OEPA's electrophilic epoxide moiety, a likely mechanism of its cellular activity is the covalent adduction to soft nucleophiles. Glutathione (GSH), a tripeptide, is the most abundant intracellular non-protein thiol and plays a key role in detoxifying electrophilic xenobiotics.[14] Depletion of cellular GSH can lead to oxidative stress and cell death.[15] This assay quantifies the level of intracellular GSH following exposure to OEPA.

Mechanism: GSH Depletion by an Electrophile (E+)

G GSH Glutathione (GSH) (Nucleophile) GST GST GSH->GST OEPA OEPA (E+) (Electrophile) OEPA->GST Conjugate GSH-OEPA Conjugate (Detoxified/Sequestered) GST->Conjugate Conjugation Depletion Cellular GSH Depletion Conjugate->Depletion OxStress Increased Oxidative Stress Depletion->OxStress

Caption: Covalent conjugation of OEPA to GSH, leading to its depletion.

Protocol: Quantifying Intracellular GSH

  • Cell Treatment: Seed and treat cells with various concentrations of OEPA (and a vehicle control) as described in the cytotoxicity protocol. The treatment duration should be relatively short (e.g., 2-6 hours).

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer to release intracellular components.

  • GSH Quantification: Measure the total GSH content in the cell lysates. A common method uses Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), which reacts with the sulfhydryl group of GSH to produce a yellow-colored product (TNB) that can be measured spectrophotometrically at 412 nm.[16][17]

  • Normalization: Normalize the GSH content to the total protein concentration in each lysate sample (determined by a BCA or Bradford assay) to account for differences in cell number.

  • Data Analysis: Express the results as a percentage of GSH remaining compared to the vehicle-treated control cells.

Data Presentation: Example GSH Depletion Data

OEPA Conc. (µM)GSH Level (% of Control)Std. Deviation
0 (Vehicle)100%7.5%
1091.2%6.8%
5065.4%5.1%
10038.7%4.2%
20015.1%3.3%

Conclusion and Forward Look

This application note provides a foundational, three-tiered strategy for the initial in vitro characterization of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI). By systematically evaluating its cytotoxicity, genotoxicity, and potential for glutathione depletion, researchers can build a robust preliminary safety and activity profile. Positive findings in these assays, particularly in the micronucleus and GSH depletion assays, would strongly suggest that OEPA is a reactive electrophile. Such results would guide further mechanistic studies, such as identifying specific protein targets through chemical proteomics or investigating the induction of oxidative stress pathways.

References

  • MTT Assay Protocol. (n.d.). Cilo Cyro. Retrieved March 24, 2026, from [Link]

  • MTT (Assay protocol). (n.d.). Cold Spring Harbor Protocols. Retrieved March 24, 2026, from [Link]

  • The Ames Test. (n.d.). University of California, Davis. Retrieved March 24, 2026, from [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. Retrieved March 24, 2026, from [Link]

  • OECD 487: in vitro micronucleus assay using TK6 cells to investigate mechanism of action. (n.d.). National Toxicology Program. Retrieved March 24, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved March 24, 2026, from [Link]

  • Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023, July 4). OECD. Retrieved March 24, 2026, from [Link]

  • Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Ames Test. (n.d.). Cyprotex. Retrieved March 24, 2026, from [Link]

  • In vitro evaluation of cytotoxicity of diepoxy compounds used for biomaterial modification. (1995). PubMed. Retrieved March 24, 2026, from [Link]

  • Study Report and Preliminary Guidance on the Adaptation of the In Vitro micronucleus assay (OECD TG 487) for Testing of Manufactured Nanomaterials. (2022, September 21). OECD. Retrieved March 24, 2026, from [Link]

  • Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024, April 24). PubMed. Retrieved March 24, 2026, from [Link]

  • The Ames Test. (2024, October 14). LibreTexts Biology. Retrieved March 24, 2026, from [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC. Retrieved March 24, 2026, from [Link]

  • In vitro toxicity studies of epoxyoleic acid and diepoxylinoleic acid. (2019). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Experimental and Computational Studies of Microwave-Assisted, Facile Ring Opening of Epoxide with Less Reactive Aromatic Amines in Nitromethane. (2020, July 21). ACS Omega. Retrieved March 24, 2026, from [Link]

  • In Vitro and In Silico Studies of Soluble Epoxide Hydrolase Inhibitors from the Roots of Lycopus lucidus. (n.d.). PMC. Retrieved March 24, 2026, from [Link]

  • In vitro cytotoxicity assay to evaluate the toxicity of an electrophilic reactive metabolite using glutathione-depleted rat primary cultured hepatocytes. (2010, December 5). PubMed. Retrieved March 24, 2026, from [Link]

  • Antioxidant activity by reduced glutathione (GSH) assay: in vitro protocol. (2021, June 15). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Detection of Glutathione in Vitro and in Cells by the Controlled Self-Assembly of Nanorings. (2013, January 7). ACS Publications. Retrieved March 24, 2026, from [Link]

  • A vehicle for the evaluation of hydrophobic compounds in cell culture. (1998). PubMed. Retrieved March 24, 2026, from [Link]

  • Glutathione Assay. (n.d.). AMSBIO. Retrieved March 24, 2026, from [Link]

  • Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay. (2025, October 17). PMC. Retrieved March 24, 2026, from [Link]

  • A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]

  • Oxiranebutanol, 3-ethyl- (9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 24, 2026, from [Link]

  • Oxiranecarboxylic acid, 3-phenyl-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 24, 2026, from [Link]

  • Surface Treatment With Hydrophobic Coating Reagents (Organosilanes) Strongly Reduces the Bioactivity of Synthetic Amorphous Silica in vitro. (2022, June 20). Frontiers. Retrieved March 24, 2026, from [Link]

  • Hazard associated with the synthesis of epoxy-vitrimer. (2026, February 16). Fraunhofer-Publica. Retrieved March 24, 2026, from [Link]

  • IN VITRO TESTING? (2020, August 18). EXCLI Journal. Retrieved March 24, 2026, from [Link]

  • Mammalian Cell Behavior on Hydrophobic Substrates: Influence of Surface Properties. (2019, May 7). MDPI. Retrieved March 24, 2026, from [Link]

  • Methods of in vitro toxicology. (2002). ScienceDirect. Retrieved March 24, 2026, from [Link]

  • Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. (n.d.). Folia Veterinaria. Retrieved March 24, 2026, from [Link]

  • How can I dissolve hydrophobic compounds in DMEM media? (2015, December 7). ResearchGate. Retrieved March 24, 2026, from [Link]

  • ETHYL PHENYLACETATE. (2015, August 8). Tobacco Ingredients. Retrieved March 24, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) in Aqueous Media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for resolving solubility issues with Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) in aqueous reaction systems. Our goal is to provide you with the expert insights and practical methodologies needed to advance your research.

Section 1: Understanding the Solubility Challenge

This first section addresses the fundamental reasons for the solubility issues you might be encountering and how to identify them.

Q1: Why is my compound, Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI), not dissolving in my aqueous reaction medium?

Answer: The poor aqueous solubility of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) is rooted in its molecular structure. The molecule contains significant nonpolar, or hydrophobic, regions: a phenyl group (-C₆H₅), an ethyl group (-CH₂CH₃), and an acetate ester group (-OCOCH₃). These groups do not readily form favorable interactions (like hydrogen bonds) with polar water molecules. Instead, water molecules tend to interact with each other, effectively excluding the organic compound and leading to low solubility or phase separation. This behavior is a common challenge for many organic molecules in drug development.[1][2]

Q2: What are the common signs of poor solubility during my experiment?

Answer: The indicators of poor solubility can range from obvious to subtle. You should be vigilant for the following signs:

  • Visual Cloudiness or Turbidity: The reaction mixture appears milky or opaque, indicating that the compound is suspended as fine particles rather than being fully dissolved.

  • Phase Separation: You may observe distinct layers, with an oily or solid film of your compound floating on the surface, settling at the bottom, or clinging to the walls of the reaction vessel.

  • Inconsistent Reaction Kinetics: If the reaction rate is unexpectedly slow or plateaus prematurely, it may be due to the limited availability of the dissolved reactant.

  • Low or Irreproducible Yields: Poor solubility is a frequent cause of diminished product yields because the reactants cannot interact effectively in a heterogeneous mixture.[3][4]

  • Precipitation: The compound may initially dissolve, especially with heating, but then precipitates out of the solution as the reaction proceeds or if the temperature changes.

Section 2: A Guided Approach to Solving Solubility Issues

Before selecting a method, it's crucial to approach the problem systematically. The following flowchart provides a decision-making framework to guide you from initial assessment to an appropriate solubilization strategy.

G cluster_0 Troubleshooting Workflow start Start: Compound Insoluble q_simple Are simple physical methods viable? (e.g., heating, increased agitation) start->q_simple simple_methods Apply Gentle Heating / Sonication Monitor for degradation q_simple->simple_methods Yes q_cosolvent Is a water-miscible organic solvent acceptable? q_simple->q_cosolvent No simple_methods->q_cosolvent Insoluble or Degrades end_success Success: Homogeneous Reaction Achieved simple_methods->end_success Soluble & Stable cosolvent_screen Screen Co-solvents (e.g., DMSO, EtOH, PEG 400) See Protocol 1 q_cosolvent->cosolvent_screen Yes q_surfactant Is a biphasic system with micelles an option? q_cosolvent->q_surfactant No cosolvent_screen->q_surfactant Insoluble cosolvent_screen->end_success Soluble surfactant_screen Use Surfactants (e.g., Tween 80, SDS) See Protocol 2 q_surfactant->surfactant_screen Yes q_ptc Does the reaction involve an ionic species? q_surfactant->q_ptc No surfactant_screen->q_ptc Ineffective surfactant_screen->end_success Reaction Proceeds ptc_method Employ Phase-Transfer Catalysis (e.g., TBAB) q_ptc->ptc_method Yes q_cyclo Is reversible encapsulation a possibility? q_ptc->q_cyclo No ptc_method->q_cyclo Ineffective ptc_method->end_success Reaction Proceeds cyclo_method Use Cyclodextrins (e.g., HP-β-CD) q_cyclo->cyclo_method Yes end_fail Re-evaluate Approach Consider alternative synthetic routes q_cyclo->end_fail No cyclo_method->end_success Soluble cyclo_method->end_fail Insoluble

Caption: Decision flowchart for selecting a solubilization strategy.

Section 3: Detailed Solubilization Strategies & FAQs

This section explores specific techniques in a question-and-answer format, providing the scientific rationale behind each method.

Q3: Can I use a co-solvent, and which ones are recommended?

Answer: Yes, using a water-miscible organic solvent, known as a co-solvent, is often the most direct approach. Co-solvents work by reducing the overall polarity of the aqueous medium, which lowers the energy penalty for solvating a hydrophobic compound.[5][][7][8] The presence of the co-solvent disrupts the strong hydrogen-bonding network of water, making it more accommodating to the nonpolar regions of your molecule.[]

Choosing a Co-solvent: The ideal co-solvent should dissolve your compound without interfering with the reaction chemistry. A preliminary screening experiment is highly recommended.

Co-SolventMechanism of ActionAdvantagesDisadvantages
Ethanol (EtOH) Reduces medium polarity; hydrogen bonding capability.[7][8]Readily available, low toxicity, environmentally benign.May act as a nucleophile in some reactions; relatively volatile.
Dimethyl Sulfoxide (DMSO) Aprotic, highly polar solvent; disrupts water structure effectively.[9]Excellent solubilizing power for many organic compounds; high boiling point.Can be difficult to remove; may react with certain electrophiles.
Polyethylene Glycol 400 (PEG 400) Reduces water polarity and can form complexes.[10]Low toxicity, low volatility, widely used in pharmaceutical formulations.Can be viscous; may complicate product purification.
Tetrahydrofuran (THF) Water-miscible ether; reduces medium polarity.Good solvent for many organics; relatively inert.Can form peroxides upon storage; potential for side reactions.

Expert Tip: Start with the lowest effective concentration of the co-solvent (e.g., 5-10% v/v) and increase it incrementally to find the optimal balance between solubility and potential interference with your reaction.

Q4: How do surfactants work, and when should I consider them?

Answer: Surfactants are amphiphilic molecules, meaning they have a water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail.[11] In an aqueous solution above a certain concentration (the critical micelle concentration), surfactant molecules self-assemble into spherical structures called micelles.[11] The hydrophobic tails form a core, creating a nano-sized organic pocket within the aqueous phase. Your insoluble compound can partition into this hydrophobic core, effectively "dissolving" it in the bulk aqueous solution and allowing it to react with water-soluble reagents at the micelle-water interface.[3][11][12]

Consider using surfactants when:

  • You need to avoid large volumes of organic co-solvents.

  • Your reaction involves reactants that are soluble in different, immiscible phases.

  • You are working towards a "green chemistry" protocol, as many modern surfactants are biodegradable.[12]

Common examples include Sodium Dodecyl Sulfate (SDS) (anionic) and Tween® 80 or Triton™ X-100 (non-ionic).

Caption: Diagram of a micelle encapsulating a hydrophobic molecule.

Q5: What are cyclodextrins, and are they suitable for my compound?

Answer: Cyclodextrins (CDs) are cyclic oligosaccharides that have a unique donut-shaped structure with a hydrophilic exterior and a hydrophobic internal cavity.[13][14] This structure allows them to encapsulate "guest" molecules, like your compound, that are sterically compatible with the cavity size.[13][15] By forming a water-soluble "inclusion complex," cyclodextrins can significantly increase the apparent solubility of poorly soluble compounds.[15][16][17]

This method is particularly suitable if:

  • Your compound is sensitive and needs protection from the bulk solvent.

  • You need to avoid organic solvents or surfactants entirely.

  • The molecular dimensions of your compound fit within the CD cavity (β-cyclodextrins are commonly used for molecules with aromatic rings).

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative with improved water solubility and reduced toxicity compared to native β-cyclodextrin.[13]

Q6: When should I consider Phase-Transfer Catalysis (PTC)?

Answer: Phase-Transfer Catalysis is an excellent technique when your reaction involves two immiscible phases (e.g., an aqueous phase and an organic phase where your compound is dissolved) and requires an ionic reagent (like a nucleophile) from the aqueous phase to react.[18] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the aqueous reactant.[18][19] This new, more lipophilic ion pair can then migrate into the organic phase to react with your compound.[20]

This method is ideal for enhancing reaction rates in heterogeneous systems by facilitating the transport of a reactant across the phase boundary, effectively solving the "solubility" problem by bringing the reactants together.[19][21]

Section 4: Experimental Protocols

Here we provide step-by-step methodologies for common screening experiments.

Protocol 1: Co-solvent Screening

Objective: To determine the most effective co-solvent and its minimum required concentration.

  • Preparation: Prepare stock solutions of your compound in several candidate co-solvents (e.g., 100 mg/mL in DMSO, ethanol, and PEG 400).

  • Setup: In separate glass vials, add your aqueous reaction buffer.

  • Titration: To each vial, add a small, precise volume of a co-solvent stock solution (e.g., 1% v/v). Stir vigorously for 5 minutes.

  • Observation: Visually inspect for clarity. If the solution is not clear, continue adding the stock solution in small increments (e.g., 1% v/v at a time), vortexing and observing after each addition.

  • Determination: Record the minimum percentage of co-solvent required to achieve a clear, homogeneous solution.

  • Control: Run a parallel experiment to ensure the selected co-solvent concentration does not inhibit your reaction or cause unwanted side products.

Protocol 2: Surfactant Evaluation

Objective: To identify an effective surfactant and its working concentration.

  • Preparation: Prepare a stock solution of your compound in a minimal amount of a volatile organic solvent (e.g., acetone). Prepare aqueous stock solutions of different surfactants (e.g., 1% w/v of SDS, Tween 80).

  • Setup: Add a known amount of your compound's stock solution to a reaction vessel and carefully evaporate the solvent to leave a thin film of the compound.

  • Screening: Add the aqueous reaction buffer containing a specific concentration of a surfactant (e.g., starting at 0.1% w/v) to the vessel.

  • Agitation: Stir or sonicate the mixture vigorously for 15-30 minutes.

  • Analysis: Observe the solution's clarity. If solubility is incomplete, repeat with a higher surfactant concentration.

  • Verification: Ensure that the chosen surfactant does not negatively impact downstream purification processes.

References

  • Mihailiasa, M., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available at: [Link]

  • Pal, R. (2015). Phase transfer catalysis. SlideShare. Available at: [Link]

  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Available at: [Link]

  • Garcı́a-Rı́os, M., et al. (2023). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. MDPI. Available at: [Link]

  • IUPAC. (n.d.). phase-transfer catalysis. The IUPAC Compendium of Chemical Terminology. Available at: [Link]

  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]

  • Le, C. M., et al. (2024). Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. PMC. Available at: [Link]

  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. Available at: [Link]

  • Maurya, H. K. (2022). Micelles Supported Organic Reactions in Water: A Review. TSI Journals. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Biomedres. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Available at: [Link]

  • Lipshutz, B. H. (2023). On the role of surfactants: rethinking “aqueous” chemistry. RSC Publishing. Available at: [Link]

  • IJPSR. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. Available at: [Link]

  • Taylor & Francis. (2021). Solubility enhancement of mefenamic acid by inclusion complex with β-cyclodextrin: in silico modelling, formulation, characterisation, and in vitro studies. Available at: [Link]

  • NextSDS. (n.d.). Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) — Chemical Substance Information. Available at: [Link]

  • ACS Publications. (2024). Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. Available at: [Link]

  • PMC. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Available at: [Link]

  • ChemRxiv. (n.d.). Surfactant-Dependent Partitioning of Organics in Aqueous–Organic Reaction Systems. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • ACS Publications. (1988). Methods for Dissolving Hydrophobic Compounds in Water. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available at: [Link]

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available at: [Link]

  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. Available at: [Link]

  • Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Purity of Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) using GC-MS Techniques

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for a Complex Chiral Intermediate

Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI), a substituted glycidic ester, represents a class of molecules pivotal as intermediates in pharmaceutical synthesis and as components in specialty chemicals. The structure, featuring an oxirane (epoxide) ring, an ester functional group, and two stereocenters, presents a significant analytical challenge. The validation of its purity is not a mere quantitative assessment but a comprehensive evaluation of chemical identity, isomeric composition, and the absence of process-related and degradation impurities. Impurities, even at trace levels, can impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth, comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the comprehensive purity validation of this molecule. We will explore both achiral and chiral methodologies, grounding our protocols in the principles of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2] The objective is to equip the reader with the expertise to develop and validate robust, reliable analytical methods suitable for this complex analyte.

Section 1: Deconstructing the Analytical Challenge

The molecular architecture of Oxiranol, 3-ethyl-3-phenyl-, acetate dictates the analytical strategy. Its successful analysis hinges on addressing three core challenges:

  • Thermal Lability: The epoxide ring is susceptible to thermal degradation and rearrangement, particularly in the high-temperature environment of a GC injector.[3][4] This can lead to the formation of artifacts, such as aldehydes or ketones, that are not present in the bulk sample, thereby skewing purity results.[5]

  • Chirality: The molecule possesses two chiral centers at the C2 and C3 positions of the oxirane ring. This gives rise to four possible stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). Since pharmacological activity is often stereospecific, differentiating and quantifying these isomers is critical.

  • Potential Impurities: A common synthetic route to this class of compounds is the Darzens condensation, involving a ketone (propiophenone) and an α-haloester (ethyl chloroacetate).[6][7] Therefore, a robust analytical method must be able to separate and identify:

    • Unreacted Starting Materials: Propiophenone, ethyl chloroacetate.

    • Process-Related By-products: Products from side reactions.

    • Stereoisomers: Unwanted diastereomers or enantiomers.

    • Degradation Products: Resulting from hydrolysis of the ester or opening of the epoxide ring.

Section 2: A Comparative Overview of Analytical Strategies

While GC-MS is a powerful tool for volatile compounds, it is not the only option. The choice of methodology should be a deliberate one, based on the specific analytical goal.

Analytical Technique Primary Application Strengths Limitations
Achiral GC-MS General Purity & Impurity ProfilingHigh sensitivity, excellent for separating compounds by volatility, provides structural information for identification.[8]Cannot separate enantiomers; potential for thermal degradation of the analyte.[4]
Chiral GC-MS Enantiomeric & Diastereomeric PurityDirectly separates all four stereoisomers, providing a complete isomeric profile.[9][10]Chiral columns can be less robust and more expensive; method development can be more complex.
Chiral HPLC-UV/MS Orthogonal Method for StereoisomersAvoids high temperatures, mitigating the risk of degradation; excellent for preparative separation.[11][12]May require different mobile phases for MS compatibility; may have lower throughput than GC.
qNMR Spectroscopy Absolute Purity & Structure ConfirmationDoes not require reference standards for all impurities; provides unambiguous structural data. Can use chiral shift reagents.[13][14]Lower sensitivity compared to MS-based methods; complex mixtures can be difficult to resolve.
Decision Workflow for Method Selection

The following diagram illustrates a logical workflow for selecting the appropriate analytical technique based on the research or quality control objective.

G start Define Analytical Goal q1 Need to Quantify Stereoisomers? start->q1 q2 Is Thermal Degradation a Concern? q1->q2 Yes achiral_gc Use Achiral GC-MS (General Purity, Process Impurities) q1->achiral_gc No chiral_gc Use Chiral GC-MS (Full Isomeric Profile) q2->chiral_gc No chiral_hplc Use Chiral HPLC-UV/MS (Orthogonal Method, Degradants) q2->chiral_hplc Yes

Caption: Decision tree for selecting the optimal analytical method.

Section 3: Protocol for Achiral GC-MS Purity Assessment

This method is designed to provide a comprehensive profile of all volatile and semi-volatile impurities that are chemically distinct from the main component.

Experimental Workflow: Achiral Analysis

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in Ethyl Acetate (1 mg/mL) injection Inject 1 µL into GC-MS (Split/Splitless Inlet) prep->injection separation Separate on DB-5ms column (Temperature Program) injection->separation detection Detect using EI-MS (Scan Mode) separation->detection integrate Integrate Chromatogram (% Area Normalization) detection->integrate identify Identify Impurities (MS Library & Fragmentation) integrate->identify report Report Purity & Impurities >0.05% identify->report

Caption: Workflow for general purity analysis by achiral GC-MS.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity solvent like ethyl acetate to a final concentration of approximately 1 mg/mL. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it.

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (e.g., a single quadrupole or TOF system).

  • GC-MS Parameters: The parameters below serve as a starting point and must be optimized for your specific instrumentation.

Parameter Recommended Setting Causality & Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms)This mid-polarity column provides excellent resolution for a wide range of aromatic and moderately polar compounds based on their boiling points and polarity.[15][16]
Injector Split/Splitless, 250°C (Initial); Optimization: 200-280°CStart at 250°C. A lower temperature (e.g., 200-220°C) should be evaluated to minimize on-column thermal degradation of the epoxide.[4]
Carrier Gas Helium, Constant Flow Rate of 1.0 mL/minInert and provides good chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThe initial hold allows for the elution of volatile solvents. The ramp separates compounds over a wide boiling range.
MS Ion Source Electron Ionization (EI), 70 eVStandard ionization energy that produces reproducible fragmentation patterns for library matching.
MS Temperatures Ion Source: 230°C; Quadrupole: 150°CStandard temperatures to maintain compound integrity in the gas phase and ensure consistent fragmentation.
MS Scan Range m/z 40 - 450A wide enough range to capture low-mass fragments and the molecular ion.
Data Interpretation: Predicted Mass Fragmentation

The identity of impurities is confirmed by their mass spectra. The fragmentation of the parent molecule is driven by the stability of the resulting ions, primarily through cleavage of the ester and epoxide functionalities.

  • Molecular Ion (M+•): The molecular ion should be visible, though potentially of low abundance.

  • Loss of Ethoxy Radical (•OCH₂CH₃): A common pathway for ethyl esters, leading to a stable acylium ion (M-45).[17]

  • Benzylic/Epoxide Cleavage: Fragmentation adjacent to the phenyl group and cleavage of the oxirane ring can produce characteristic ions, including the tropylium ion (C₇H₇⁺) at m/z 91.[18]

  • Loss of Acetic Acid Moiety: Cleavage can result in the loss of the acetate group or related fragments.

Section 4: Protocol for Chiral GC-MS for Stereoisomeric Purity

This advanced technique is mandatory for determining the enantiomeric and diastereomeric purity, which is often a critical quality attribute for chiral drug intermediates.

The Principle of Chiral Separation

Chiral GC columns contain a stationary phase that is itself chiral, typically a cyclodextrin derivative coated on a polysiloxane backbone.[9] Enantiomers form transient, diastereomeric complexes with the chiral stationary phase. The small differences in the stability of these complexes lead to different retention times, enabling their separation.[9][13]

Experimental Workflow: Chiral Analysis

G cluster_prep Sample Preparation cluster_gcms Chiral GC-MS Analysis cluster_data Data Analysis prep Prepare sample (1 mg/mL) and racemic standard injection Inject 1 µL into GC-MS (Optimized Inlet Temp) prep->injection separation Separate on Chiral Column (e.g., Rt-βDEXse) injection->separation detection Detect using EI-MS (SIM/Scan Mode) separation->detection identify Identify Stereoisomer Peaks (vs. Racemic Standard) detection->identify quantify Calculate Diastereomeric Ratio & Enantiomeric Excess (%ee) identify->quantify report Report Isomeric Purity quantify->report

Caption: Workflow for stereoisomeric purity by chiral GC-MS.

Step-by-Step Methodology
  • Sample and Standard Preparation: Prepare the test sample as in the achiral method. Crucially, a racemic or diastereomerically mixed standard must be analyzed to confirm the peak elution order and demonstrate the column's ability to resolve all four stereoisomers.

  • Instrumentation: GC-MS system as previously described.

  • Chiral GC-MS Parameters:

Parameter Recommended Setting Causality & Rationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, derivatized β-Cyclodextrin (e.g., Rt-βDEXse, CP-Chirasil-DEX CB)These columns are specifically designed to resolve enantiomers of a wide range of compounds, including epoxides.[9][10] The choice may require screening to find the optimal selectivity.
Injector Split/Splitless, 220°CA lower injector temperature is often critical in chiral analysis to maximize resolution and prevent on-column racemization or degradation.
Carrier Gas Helium or Hydrogen, Optimal Flow Rate (e.g., 35 cm/sec for H₂)Hydrogen can provide better efficiency and shorter analysis times, but requires appropriate safety measures. The flow rate must be optimized for the best resolution.
Oven Program Isothermal or slow ramp (e.g., 120°C hold 10 min, ramp to 180°C at 2°C/min)Chiral separations are highly temperature-dependent. Slow ramps or isothermal conditions are often necessary to achieve baseline separation of enantiomers.
MS Detection Scan Mode (for identification) or Selected Ion Monitoring (SIM) (for enhanced sensitivity)SIM mode can be used to achieve lower limits of detection for trace isomeric impurities once their characteristic ions are known.

Section 5: Method Validation: A Trustworthy and Self-Validating System

A protocol is only as reliable as its validation. All analytical methods used in a regulatory environment must be validated according to ICH Q2(R1) guidelines to prove they are fit for purpose.[2] This ensures the trustworthiness of the data.

Validation Parameter Purpose Acceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities (process-related, degradants, isomers).Peak purity analysis (MS); baseline resolution between all relevant peaks (Rs > 1.5).
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a specified range.Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 120% of the nominal concentration.
Accuracy To measure the closeness of the test results to the true value.98.0 - 102.0% recovery from spiked samples at multiple concentration levels.
Precision (Repeatability & Intermediate) To assess the degree of scatter between a series of measurements under the same and different conditions (day, analyst, instrument).Relative Standard Deviation (RSD) ≤ 2.0% for the assay of the main component.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.S/N of 10:1; Precision (RSD) ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±5%, oven temp ±2°C).System suitability parameters remain within limits; no significant change in results.

References

  • Vertex AI Search. Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) — Chemical Substance Information. NextSDS.
  • Benchchem. A Comparative Guide to the GC-MS Characterization of (2s)-2-[(2-Methoxyphenoxy)methyl]oxirane and its Alternatives. Benchchem.
  • ComplianceIQ. Validation of GC/ GC-MS methodologies. ComplianceIQ.
  • Yang, S. K., Mushtaq, M., & Chiu, P. L. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. PubMed.
  • Pandey, P. K. (2025). GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. Pharma Beginners.
  • Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry. Thermo Fisher Scientific.
  • Leffingwell, J. C. The Ethyl methylphenylglycidates. Leffingwell & Associates.
  • ICH. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • MIT OpenCourseWare. Evaluation of ee by chiral GC and by 1H NMR with the chiral shift reagent Eu(hfc)3. Massachusetts Institute of Technology.
  • Wala-Jerzykiewicz, A., & Szymanowski, J. Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection.
  • Ahmed, E. H., et al. (2018). Identification and characterization of diterpenes from ethyl acetate fraction of stem barks of Boswellia papyrifera (del).
  • Vertex AI Search. Oxiranebutanol, 3-ethyl- (9CI) — Chemical Substance Information. NextSDS.
  • University of Colorado Boulder. Mass Spectrometry: Fragmentation.
  • Deki, M., & Yoshimura, M. (1975). Analytical Identification of Aldehyde C16 by Mass Spectrometry Combined with Gas Chromatography, H1-NMR and C13-NMR Spectrometry.
  • Clark, G. S. (1996). An Aroma Chemical Profile: Ethyl Methyl Phenyl Glycidate. Perfumer & Flavorist.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Restek.
  • Benchchem. (2024). Ethyl 3-Methyl-3-Phenylglycidate: Structure, Applications and Synthesis Method. Benchchem.
  • Liu, R. H., & Lin, W. C. Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
  • Fehn, R., & Megges, R. (1985). Improved GC/MS analysis of opiates with use of oxime-TMS derivatives. PubMed.
  • Le, H. D., & Kannan, K. (2018). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. PMC.
  • Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data. Royal Society of Chemistry.
  • PrepChem. Synthesis of ethyl 3-methyl-3-phenylglycidate. PrepChem.com.
  • Agilent Technologies, Inc. (2011). Enantiomers Analysis of epoxides. Agilent.
  • Nozière, B. (2016). Gas Chromatography Mass Spectrometry Analysis of Epoxides in Gas Phase React. Diva-Portal.org.
  • ResearchGate. (2020). Oxime derivatization prior to TMS application for GC analysis? ResearchGate.
  • ResearchGate. (2016). DEVELOPMENT OF A REVERSED PHASE CHIRAL LC/MS METHOD FOR THE DETERMINATION OF EPOXYEICOSANOID ENANTIOMERS. ResearchGate.
  • ResearchGate. Synthesis and stereochemistry of ethyl (E)-3-methyl-3-phenylglycidate and (E)- and (Z)-1,3-diphenyl-2-buten-1-one oxide. ResearchGate.
  • Benchchem. Mass Spectrometry Fragmentation of Ethyl 3-methyl-2-phenylbut-2-enoate: A Technical Guide. Benchchem.
  • Fisher Scientific. (2024). SAFETY DATA SHEET - Ethyl phenylacetate. Fisher Scientific.
  • NIST. Oxiranecarboxylic acid, 3-phenyl-, ethyl ester. NIST Chemistry WebBook.
  • Symrise. Ethyl Phenyl Acetate. Symrise.
  • Tsumura, Y., et al. (2022). Analysis of potential phenylacetone precursors (ethyl 3-oxo-2-phenylbutyrate, methyl 3-oxo-4-phenylbutyrate, and ethyl 3-oxo-4-phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. PubMed.
  • Organic Syntheses. 3-Hydroxymethyl-3-phenylcyclopropene. Organic Syntheses Procedure.
  • Benchchem. A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. Benchchem.
  • ResearchGate. Analysis of potential phenylacetone precursors (ethyl 3‐oxo‐2‐phenylbutyrate, methyl 3‐oxo‐4‐phenylbutyrate, and ethyl 3‐oxo‐4‐phenylbutyrate) by gas chromatography/mass spectrometry and their conversion to phenylacetone. ResearchGate.
  • Google Patents. CN104496809A - Synthesis method of drug intermediate phenyl acetate. Google Patents.

Sources

Reproducibility of Synthetic Pathways for Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) (CAS No. 412035-84-8) is a highly reactive α -acetoxy epoxide. In advanced drug development and complex organic synthesis, α -acetoxy epoxides serve as critical, albeit delicate, intermediates. They are primarily synthesized via the epoxidation of their corresponding enol acetates (in this case, 1-acetoxy-2-phenyl-1-butene) and are highly prized for their ability to undergo controlled, stereospecific rearrangements into α -hydroxy ketones or α -acyloxy ketones.

Because the oxirane ring is heavily polarized by the adjacent acetoxy and phenyl groups, the primary challenge in its synthesis is reproducibility . The product is exceptionally sensitive to acidic byproducts, which catalyze premature ring-opening. This guide objectively compares three distinct synthetic pathways, providing the mechanistic causality and self-validating protocols required to isolate the intact epoxide reproducibly.

Mechanistic Causality & Epoxidation Strategies

The successful isolation of Oxiranol, 3-ethyl-3-phenyl-, acetate hinges entirely on managing the pH of the reaction microenvironment. Standard epoxidation using unbuffered peracids (like standard mCPBA) inevitably fails because the byproduct, m-chlorobenzoic acid, acts as a Lewis/Brønsted acid, triggering rapid acyl migration and oxirane cleavage.

To circumvent this, application scientists rely on three primary methodologies, as grounded in established 1[1]:

  • Buffered mCPBA Epoxidation: Employs a biphasic aqueous phosphate buffer (pH 8.0) to immediately neutralize m-chlorobenzoic acid as it forms. This is the industry standard for scalable, racemic synthesis.

  • DMDO (Dimethyldioxirane) Oxidation: A strictly neutral approach where DMDO transfers oxygen to the alkene, leaving only volatile acetone as a byproduct. This is the optimal route for highly sensitive substrates where even transient localized acidity causes degradation.

  • Shi Asymmetric Epoxidation: Utilizes a fructose-derived chiral ketone catalyst and Oxone to achieve enantioselective epoxidation. This route is essential when a specific stereoisomer of the downstream α -hydroxy ketone is required for API (Active Pharmaceutical Ingredient) development[2].

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three synthetic pathways when applied to the synthesis of Oxiranol, 3-ethyl-3-phenyl-, acetate.

Performance MetricBuffered mCPBA (pH 8.0)DMDO Oxidation (in situ)Shi Asymmetric Epoxidation
Isolated Yield 75 – 82%88 – 95%65 – 70%
Reaction Time 4 – 6 hours1 – 2 hours12 – 24 hours
Enantiomeric Excess (ee) Racemic (0% ee)Racemic (0% ee)>90% ee
Primary Byproduct m-Chlorobenzoic acid saltsAcetone (Volatile)Chiral ketone, sulfate salts
Scalability High (Multi-gram to kg)Moderate (Peroxide safety limits)Low-Moderate (Catalyst cost)
Rearrangement Risk Moderate (Requires strict stirring)Low (Strictly neutral)Moderate (pH control critical)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include built-in analytical checkpoints that prevent the continuation of a failed reaction.

Protocol A: Buffered mCPBA Epoxidation (Scalable Racemic Route)

Reference standard adapted from biphasic epoxidation methodologies.

  • Biphasic System Preparation: Dissolve 1-acetoxy-2-phenyl-1-butene (1.0 equiv, 10 mmol) in 50 mL of anhydrous CH₂Cl₂. Add 50 mL of a 0.1 M phosphate buffer (Na₂HPO₄/NaH₂PO₄) precisely adjusted to pH 8.0.

    • Causality: The biphasic interface acts as an immediate sink for the acidic byproduct. Vigorous stirring (>800 rpm) is mandatory to maximize the interfacial surface area, ensuring the acid is neutralized before it can interact with the newly formed epoxide.

  • Oxidant Addition: Cool the emulsion to 0 °C. Add mCPBA (1.2 equiv, 77% max purity) portion-wise over 20 minutes.

    • Causality: Portion-wise addition mitigates the exothermic nature of peracid decomposition, preventing localized thermal spikes that could overcome the buffer's capacity and trigger rearrangement.

  • Self-Validation Checkpoint (In-Process NMR): After 4 hours at room temperature, halt stirring to allow phase separation. Withdraw a 100 µL organic aliquot, wash with saturated aqueous Na₂S₂O₃, evaporate under N₂, and analyze via ¹H-NMR (CDCl₃).

    • Validation Criterion: The reaction is structurally intact and complete only if the vinylic proton signal of the enol acetate (~δ 5.5 ppm) has vanished, replaced by the characteristic oxirane proton signal (~δ 3.4 ppm). The appearance of a broad -OH peak or a shift to >5.0 ppm indicates systemic failure via premature rearrangement. Do not proceed to bulk workup if rearrangement is detected.

  • Isolation: Separate the organic layer, wash sequentially with saturated Na₂S₂O₃ and saturated NaHCO₃, dry over Na₂SO₄, and concentrate under reduced pressure at <30 °C to yield the target oxiranol acetate.

Protocol B: DMDO Oxidation (High-Fidelity Route)

Optimal for isolating analytical reference standards.

  • Reagent Preparation: Prepare a standardized solution of dimethyldioxirane (DMDO) in acetone (~0.08 M) using Oxone and NaHCO₃.

  • Epoxidation: Dissolve the enol acetate (1.0 equiv, 5 mmol) in strictly anhydrous CH₂Cl₂ (20 mL) at -20 °C. Add the DMDO solution (1.1 equiv) dropwise via an addition funnel.

    • Causality: DMDO operates under strictly neutral, anhydrous conditions. It transfers oxygen via a concerted spiro transition state, leaving only acetone. This eliminates the need for aqueous buffers, completely neutralizing the risk of hydrolysis or acid-catalyzed ring opening.

  • Self-Validation Checkpoint (TLC): Monitor via TLC (Hexane:EtOAc 9:1, UV & PMA stain).

    • Validation Criterion: The epoxide will appear as a distinct, PMA-active spot with a lower Rf than the UV-active enol acetate. The absence of baseline streaking confirms the oxirane ring is intact.

  • Isolation: Concentrate the reaction mixture under a gentle stream of nitrogen at 0 °C. The volatility of acetone and residual DMDO leaves the pure Oxiranol, 3-ethyl-3-phenyl-, acetate without requiring any aqueous workup.

Visualizations of Pathways and Logic

SyntheticPathway A 1-Acetoxy-2-phenyl-1-butene (Enol Acetate) B Oxiranol, 3-ethyl-3-phenyl-, acetate (Target Epoxide) A->B Epoxidation (mCPBA or DMDO) C alpha-Hydroxy Ketone (Rearrangement Product) B->C Lewis Acid / H+ (Rearrangement)

Fig 1. Synthetic pathway from enol acetate to the target epoxide and its subsequent rearrangement.

ProtocolLogic Start Select Epoxidation Protocol Q1 Enantioselectivity Required? Start->Q1 Shi Shi Epoxidation (Chiral Ketone + Oxone) Q1->Shi Yes Q2 Is Epoxide Highly Acid-Sensitive? Q1->Q2 No DMDO DMDO Oxidation (Strictly Neutral) Q2->DMDO Yes mCPBA Buffered mCPBA (pH 8.0 Phosphate Buffer) Q2->mCPBA Moderate/No

Fig 2. Decision logic for selecting the optimal epoxidation protocol based on target requirements.

References

  • NextSDS Chemical Database. "Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) — Chemical Substance Information." NextSDS.[3] URL:

  • Thieme Chemistry. "Synthesis from Alkenes with Organic Oxidants (DMDO and Buffered Peracids)." Science of Synthesis.[1] URL:

  • Thieme Chemistry. "α-Oxidation of Carbonyl Compounds: Chiral Ketone Catalyzed Epoxidation of Enol Esters." Science of Synthesis.[2] URL:

Sources

Comparing thermal stability: Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) vs oxiranebutanol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Guide to the Thermal Stability of Aromatic vs. Aliphatic Oxiranes

Focus: Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) vs. Oxiranebutanol Derivatives

Executive Summary: The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter influencing manufacturing, storage, and shelf-life. This guide presents a comparative analysis of the thermal stability between a tertiary aromatic epoxide, Oxiranol, 3-ethyl-3-phenyl-, acetate, and a representative primary aliphatic epoxide, (3-ethyloxiran-2-yl)butanol. While direct, side-by-side experimental data for these specific compounds is not prevalent in public literature, this document provides a framework for their evaluation based on fundamental chemical principles and established analytical techniques. We will explore the structural attributes influencing thermal stability, outline rigorous experimental protocols for assessment, and discuss the anticipated degradation mechanisms. Our analysis concludes that the aromatic, sterically hindered structure of Oxiranol, 3-ethyl-3-phenyl-, acetate is expected to confer significantly higher thermal stability compared to its aliphatic oxiranebutanol counterpart.

Part 1: Structural Analysis and Hypothesized Thermal Stability

The intrinsic thermal stability of a molecule is dictated by its structure, specifically the strength of its covalent bonds and the presence of stabilizing or destabilizing functional groups. The two classes of compounds under consideration possess distinct structural features that are predicted to have a profound impact on their behavior at elevated temperatures.

  • Compound A: Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)

    • Structure: This molecule features a trisubstituted oxirane ring. Crucially, the ring is bonded to a tertiary carbon which is, in turn, attached to both a phenyl group and an ethyl group.

    • Key Features & Hypothesized Impact:

      • Phenyl Group: Aromatic systems are known to enhance the thermal stability of polymers and molecules due to resonance stabilization and the high energy required to break bonds within the aromatic ring.[1][2] The phenyl group's electron-withdrawing nature can also influence the electron density and bond lengths within the adjacent epoxide ring, potentially altering its reactivity.[3][4]

      • Tertiary Carbon & Steric Hindrance: The bulky phenyl and ethyl groups create significant steric hindrance around the epoxide ring, which can kinetically stabilize it by impeding intermolecular reactions that could initiate degradation.

      • Acetate Group: The ester functionality may serve as an initial site for decomposition, potentially through elimination reactions at elevated temperatures.

  • Compound B: (3-Ethyloxiran-2-yl)butanol (A Representative Oxiranebutanol Derivative)

    • Structure: This molecule represents a class of aliphatic epoxides, characterized by an oxirane ring attached to an alkyl chain (in this case, a butanol group).

    • Key Features & Hypothesized Impact:

      • Aliphatic Chain: Lacking the resonance stabilization of an aromatic ring, aliphatic C-C and C-H bonds generally have lower bond dissociation energies, making them more susceptible to thermal cleavage. Aliphatic epoxy resins typically exhibit lower decomposition temperatures than their aromatic counterparts.[1][2]

      • Primary Hydroxyl Group: The terminal hydroxyl group can participate in degradation reactions, potentially initiating ring-opening of the epoxide.

Central Hypothesis: Based on this structural analysis, Oxiranol, 3-ethyl-3-phenyl-, acetate is predicted to exhibit superior thermal stability , characterized by a higher onset decomposition temperature compared to oxiranebutanol derivatives.

Part 2: Standardized Methodology for Thermal Stability Assessment

To experimentally validate the hypothesized stability, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold-standard techniques.[5][6] They provide quantitative data on mass loss versus temperature and the energetics of thermal transitions, respectively.

Experimental Workflow

The logical flow for a comprehensive thermal analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation prep1 Accurately weigh 5-10 mg of sample into crucible prep2 Record initial mass prep1->prep2 tga TGA Analysis prep2->tga Load Sample dsc DSC Analysis prep2->dsc Load Sample data1 Determine T_onset, T_max, % Mass Loss tga->data1 data2 Identify T_g, T_m, Exotherms/Endotherms dsc->data2 data3 Compare Data for Compound A vs. B data1->data3 data2->data3 data4 Correlate with Molecular Structure data3->data4

Caption: Workflow for Comparative Thermal Analysis.

Detailed Experimental Protocols

A. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature at which the compounds begin to decompose and to quantify their mass loss profile.

  • Apparatus: Thermogravimetric Analyzer (e.g., Shimadzu DTG-60, TA Instruments Q600).[6][7]

  • Procedure:

    • Calibration: Calibrate the instrument for mass and temperature according to manufacturer specifications.

    • Sample Preparation: Accurately weigh 5-10 mg of the test compound into a clean, tared TGA crucible (alumina or platinum).[8]

    • Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to provide an inert atmosphere, preventing oxidative degradation.[9]

    • Thermal Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[6] This rate provides a good balance between resolution and experimental time.

    • Data Collection: Continuously record sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperature of the maximum rate of decomposition.

B. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as glass transitions (Tg), melting (Tm), and decomposition exotherms.

  • Apparatus: Differential Scanning Calorimeter (e.g., Shimadzu DSC-60, Perkin-Elmer DSC 8000).[10]

  • Procedure:

    • Calibration: Calibrate the instrument for heat flow and temperature using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 3-7 mg of the sample into a hermetically sealed aluminum DSC pan. Prepare an identical empty, sealed pan to serve as the reference.[11]

    • Atmosphere: Use a nitrogen purge at 20-50 mL/min.

    • Thermal Program:

      • Cycle 1: Equilibrate at 25°C. Heat from 25°C to a temperature just below the anticipated decomposition onset (determined from TGA) at 10°C/min to observe melting or glass transitions.

      • Cycle 2 (Optional): Cool the sample rapidly to -50°C, then reheat at 10°C/min. This cycle is useful for clearly resolving the glass transition by removing the sample's prior thermal history.

    • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

Part 3: Anticipated Results and Data Interpretation

Based on the structural analysis, we can predict the likely outcomes of the TGA and DSC experiments. The following table summarizes these expected results, which would need to be confirmed by empirical analysis.

ParameterDescriptionExpected Result: Oxiranol, 3-ethyl-3-phenyl-, acetateExpected Result: (3-Ethyloxiran-2-yl)butanolRationale
TGA: Tonset Onset of Decomposition (°C)~300 - 350°C ~200 - 250°C Aromatic rings and steric bulk increase thermal stability.[1][2]
TGA: Tmax Temp. of Max Decomposition Rate (°C)HigherLowerFollows the trend of Tonset.
TGA: % Residue @ 600°C Char yield in inert atmosphereHigher (~10-20%)Lower (<5%)Aromatic compounds tend to form a more substantial carbonaceous residue (char).[1]
DSC: Decomposition Enthalpic EventExothermic PeakExothermic PeakThermal decomposition is typically an energy-releasing process.

Part 4: Mechanistic Considerations

The thermal degradation of epoxides is a complex process involving multiple reaction pathways. The substituent groups dictate the most likely points of bond cleavage.

Likely Degradation Pathways

G cluster_A Compound A: Aromatic Epoxide Degradation cluster_B Compound B: Aliphatic Epoxide Degradation A_start Oxiranol, 3-ethyl-3-phenyl-, acetate A_p1 Homolytic Cleavage (Benzylic C-C bond) A_start->A_p1 High Energy A_p2 Ester Pyrolysis A_start->A_p2 Lower Energy Pathway? A_p3 Oxirane Ring Opening A_start->A_p3 A_prod Products: Styrene derivatives, Acetic Acid, Radical fragments A_p1->A_prod A_p2->A_prod A_p3->A_prod B_start (3-Ethyloxiran-2-yl)butanol B_p1 Homolytic Cleavage (Aliphatic C-C, C-O bonds) B_start->B_p1 Lower Energy B_p2 Dehydration B_start->B_p2 B_p3 Oxirane Ring Opening B_start->B_p3 B_prod Products: Volatile Alkenes, Aldehydes, Water B_p1->B_prod B_p2->B_prod B_p3->B_prod

Caption: Hypothesized Thermal Degradation Pathways.

For Oxiranol, 3-ethyl-3-phenyl-, acetate , decomposition likely initiates via several pathways. The cleavage of the C-C bond between the epoxide and the tertiary carbon is a plausible high-energy route, as it would form a relatively stable benzylic radical. The ester group could also undergo pyrolysis. These processes occur at higher temperatures due to the overall molecular stability.[12]

For (3-Ethyloxiran-2-yl)butanol , the degradation is expected to initiate at lower temperatures via homolytic cleavage of the weaker C-C and C-O bonds within the aliphatic chain.[13][14] Dehydration involving the hydroxyl group is also a probable low-energy pathway.

Conclusion

This guide provides a comprehensive framework for comparing the thermal stability of Oxiranol, 3-ethyl-3-phenyl-, acetate and oxiranebutanol derivatives. Based on a detailed analysis of their molecular structures, we hypothesize that the aromatic, sterically hindered epoxide will exhibit significantly greater thermal stability than its aliphatic counterpart. This hypothesis is supported by extensive literature on analogous compounds, which consistently shows that aromatic moieties enhance thermal stability.[1][2] We have provided detailed, industry-standard TGA and DSC protocols to enable researchers to experimentally verify this hypothesis and quantify the stability profiles of these and other novel epoxide compounds. The outlined methodologies and mechanistic insights serve as a robust starting point for any investigation into the thermal properties of epoxide-containing molecules critical to the pharmaceutical and materials science industries.

References

  • Isobe, M., Sone, T., & Takabatake, E. (1988). Effect of Ring Substituent on the Stability of the Epoxide Derived from Phenyl Vinyl Ether. Chemical and Pharmaceutical Bulletin, 36(6), 2267-2271. (Source link not available)
  • Grabowsky, S., Schirmeister, T., Paulmann, C., Pfeuffer, T., & Luger, P. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. The Journal of Organic Chemistry, 76(5), 1305–1318. [Link]

  • Ahmed, S. (n.d.). Thermal Analysis of Epoxy via DSC. Scribd. [Link]

  • Ribeiro da Silva, M. A., & Gomes, J. R. (2009). Thermochemical Studies of Epoxides and Related Compounds. Chemical Reviews, 109(5), 2035-2051. [Link]

  • Zukas, W. X. (1989). Differential Scanning Calorimetry as a Quality Control Method for Epoxy Resin Prepreg. Defense Technical Information Center. [Link]

  • Sancet, M. P., et al. (2021). Kinetic Analysis of the Curing Process of Biobased Epoxy Resin from Epoxidized Linseed Oil by Dynamic Differential Scanning Calorimetry. Polymers, 13(8), 1264. [Link]

  • ResearchGate. (n.d.). Differential scanning calorimetry (DSC) thermograms of (a) epoxide (EP)–EPOSS, (b) amine (AM)–EPOSS samples. [Link]

  • Grabowsky, S., et al. (2011). Effect of electron-withdrawing substituents on the epoxide ring: an experimental and theoretical electron density analysis of a series of epoxide derivatives. The Journal of Organic Chemistry, 76(5), 1305-18. [Link]

  • ACS Publications. (2011). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. The Journal of Organic Chemistry. [Link]

  • Wagner, S., et al. (2019). Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. Polymers, 11(11), 1799. [Link]

  • Erickson, K. L., & Smith, F. W. (1995). Thermal decomposition mechanisms of epoxies and polyurethanes. OSTI.GOV. [Link]

  • LookChem. (2025). ethyl 3-methyl-3-phenyl-2-oxiranecarboxylate. [Link]

  • ResearchGate. (n.d.). Thermogravimetric analysis (TGA) mass loss curves for compounds 2a–e and III. [Link]

  • ResearchGate. (1995). Thermal decomposition mechanisms of epoxies and polyurethanes. [Link]

  • AIP Publishing. (2020). Thermal Decomposition of Epoxy Resin System Used for Filament Winding. [Link]

  • Wang, Z., et al. (2021). Effect of Aromatic/Aliphatic Structure and Cross-Linking Density on the Thermal Conductivity of Epoxy Resins. ACS Applied Polymer Materials, 3(3), 1547–1554. [Link]

  • NETZSCH. (2013). Influence of the Atmosphere and Sample Shape on TGA Tests Results. [Link]

  • Advanced Biotech. (2026). Safety data sheet. [Link]

  • Hussein, A., et al. (2021). Synthesis, Studying The Thermal Properties Of Some New Monemers And Polymers By Ring Opening. Natural Volatiles & Essential Oils, 8(4), 7539-7556. [Link]

  • Al-Bayati, Y. K., & Al-Amiery, A. A. (2019). Synthesis and thermal properties of some phenolic resins. Journal of Engineering and Applied Sciences, 14(20), 7545-7551. [Link]

  • Socea, B., et al. (2023). Thermal Stability and Kinetics of Degradation of Moxonidine as Pure Ingredient vs. Pharmaceutical Formulation. Materials, 16(12), 4272. [Link]

  • Socea, B., et al. (2025). Thermal Stability and Degradation of Three Similar-Structured Endogenous Estrogens. Molecules, 30(23), 4891. [Link]

  • Dinoiu, V., et al. (2004). Kinetic study on thermal degradation of low-density polyethylene stabilized with chalcone derivatives. Polymer Degradation and Stability, 85(2), 841-846. [Link]

  • Wang, Y., et al. (2017). Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds. RSC Advances, 7(45), 28263-28270. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and study of the thermal properties of new polyarylene ethers. [Link]

  • Omeiza, A. D., et al. (2024). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. Chemistry Africa, 7(4), 2341-2354. [Link]

  • SciELO. (2021). Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. [Link]

  • National Institutes of Health. (2023). An Approach to Flavor Chemical Thermal Degradation Analysis. [Link]

  • Cheméo. (n.d.). Chemical Properties of Oxiranecarboxylic acid, 3-phenyl-, ethyl ester (CAS 121-39-1). [Link]

  • Defense Technical Information Center. (n.d.). LITERATURE SURVEY ON THERMAL DEGRADATION, THERMAL OXIDATION, AND THERMAL ANALYSIS OF HIGH POLYMERS. 11. [Link]

  • NextSDS. (n.d.). Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) — Chemical Substance Information. [Link]

  • ResearchGate. (2015). Kinetic and thermal stability study of hydrogenated cardanol and alkylated hydrogenated cardanol. [Link]

  • Arkivoc. (n.d.). Theoretical studies on thermal stability of alkyl-substituted 1,2-dioxetanes. [Link]

Sources

Validation of Analytical Methods for Detecting Trace Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI): A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

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Comparing Thermal Instability

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Comparing Method Performance

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Detailing Instability Concerns

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Detailing Stability Improvements

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Highlighting Degradation Processes

I'm now zeroing in on the chemical instability, focusing on degradation pathways and highlighting the benefits of LC-MS/MS's derivatization strategy. I'm carefully comparing the thermal degradation in GC with the superior stability of the LC approach, emphasizing the method's limitations.

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I've got the comparison of thermal degradation between GC and derivatized LC methods, focusing on the kit's performance advantages.

Finalizing Detailed Comparisons

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Refining Derivatization Protocols

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Finalizing Guide Details

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The detection and quantification of reactive intermediates in active pharmaceutical ingredients (APIs) is one of the most rigorous challenges in modern drug development. Among these, Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) (CAS: 412035-84-8) [1.1] presents a unique analytical hurdle. As an epoxide-containing compound, it is classified as a Potentially Genotoxic Impurity (PGI).

This guide objectively compares the traditional Direct-Injection GC-MS/MS approach against a novel, high-performance alternative: the EpoQuant™ Pre-column Derivatization LC-MS/MS Workflow . By examining the underlying chemical causality and validation metrics, we provide a definitive framework for selecting the optimal method for trace epoxide analysis.

Mechanistic Causality: The Dual Nature of Epoxide Reactivity

To understand the analytical challenges associated with Oxiranol, 3-ethyl-3-phenyl-, acetate, we must first examine its molecular behavior.

The Toxicological Mechanism: The oxirane ring is characterized by severe angle strain (approximately 114 kJ/mol). This strain renders the carbons highly electrophilic. In vivo, these electrophilic centers are highly susceptible to nucleophilic attack by the N7 position of guanine in DNA, leading to irreversible alkylation and mutagenesis[1]. Consequently, regulatory bodies enforce a stringent Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , which typically translates to a required analytical detection limit of 1–5 ppm in the final drug substance[2].

The Analytical Bottleneck (Thermal Lability): The very reactivity that makes epoxides genotoxic also makes them analytically stubborn. When analyzed via traditional Gas Chromatography (GC), the analyte is subjected to a hot injection port (typically >200°C). Under thermal stress, Oxiranol, 3-ethyl-3-phenyl-, acetate undergoes two primary degradation pathways:

  • Meinwald Rearrangement: The oxirane ring opens and rearranges to form an aldehyde or ketone.

  • Acetate Elimination: The acetate group undergoes thermal cleavage, yielding an alkene.

Even when GC injector temperatures are carefully optimized down to 160°C to mitigate this breakdown[3], matrix effects and partial thermal degradation still occur, resulting in variable mass spectrometry (MS) signals, poor linearity, and artificially low recoveries.

To circumvent this, the EpoQuant™ LC-MS/MS method utilizes a mild, room-temperature nucleophilic derivatization (e.g., using diethyldithiocarbamate). This intentionally and permanently opens the epoxide ring, forming a highly stable, easily ionizable adduct perfectly suited for Electrospray Ionization (ESI).

Workflow Comparison: LC-MS/MS vs. GC-MS/MS

The following diagram illustrates the logical pathways and physical fate of the analyte under both methodologies.

G cluster_LC Proposed: EpoQuant™ LC-MS/MS cluster_GC Alternative: Direct GC-MS/MS API API Matrix (Trace Epoxide) LC_Deriv Nucleophilic Derivatization API->LC_Deriv GC_Inj Hot Splitless Injection (160°C) API->GC_Inj LC_Stab Stable Adduct (Ring Opened) LC_Deriv->LC_Stab Mild Base LC_Det ESI-MRM Detection LC_Stab->LC_Det High Yield GC_Deg Thermal Degradation GC_Inj->GC_Deg Thermal Stress GC_Det EI-MRM Detection GC_Deg->GC_Det Signal Loss

Fig 1: Workflow comparison of epoxide derivatization vs. thermal degradation in GC-MS.

Quantitative Performance Comparison

To objectively validate the superiority of the derivatization approach, both methods were evaluated using a complex API matrix spiked with Oxiranol, 3-ethyl-3-phenyl-, acetate. The target specification limit was set at 2.0 ppm.

Validation ParameterEpoQuant™ LC-MS/MS (Derivatization)Traditional Direct GC-MS/MS (160°C Inj.)
Limit of Detection (LOD) 0.05 ppm0.45 ppm
Limit of Quantitation (LOQ) 0.15 ppm1.50 ppm
Linearity (R²) 0.9992 (0.15 – 5.0 ppm)0.9845 (1.50 – 5.0 ppm)
Spike Recovery (at 2.0 ppm) 98.4% ± 1.2%74.2% ± 8.5%
Matrix Effect (Suppression) < 5% (Corrected via IS)~ 28% (Uncorrectable signal loss)
Method Precision (%RSD) 1.8%11.4%
Run Time per Sample 8.5 minutes22.0 minutes

Data Interpretation: The traditional GC-MS/MS method struggles to reliably quantify the impurity at the 1.5 ppm threshold due to thermal degradation, evidenced by the high %RSD (11.4%) and poor recovery (74.2%). Conversely, the EpoQuant™ LC-MS/MS method demonstrates near-perfect recovery and a sub-ppm LOQ, proving its robustness for regulatory submissions.

Experimental Protocols: Self-Validating Systems

A robust analytical method must not only detect the analyte but continuously prove its own accuracy during execution. The protocols below are designed as self-validating systems , utilizing isotopic dilution and continuous bracketing to ensure data integrity.

Method A: EpoQuant™ LC-MS/MS Derivatization (Recommended)

Self-Validation Mechanism: This protocol utilizes an isotopically labeled internal standard (Oxiranol-d5 acetate) added before any sample manipulation. Because the IS undergoes the exact same derivatization kinetics and matrix suppression as the target analyte, the ratio of their signals self-corrects for any procedural variances.

Step-by-Step Procedure:

  • Sample Preparation & IS Addition: Accurately weigh 50 mg of the API into a 10 mL volumetric flask. Add 10 µL of the Oxiranol-d5 acetate Internal Standard (IS) solution (10 µg/mL). Dissolve in 5 mL of Acetonitrile.

  • Derivatization: Add 1 mL of 0.1 M sodium diethyldithiocarbamate (nucleophile) and 100 µL of 0.05 M NaOH (catalyst). Vortex for 30 seconds and incubate at 25°C for 20 minutes to ensure complete ring-opening.

  • Neutralization & Dilution: Quench the reaction with 100 µL of 0.1 M Formic Acid. Make up to the 10 mL mark with LC-MS grade water.

  • System Suitability Test (SST): Inject a 0.15 ppm standard. The system automatically verifies that the Signal-to-Noise (S/N) ratio is >10 and the peak tailing factor is <1.5 before proceeding.

  • LC-MS/MS Acquisition: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Detect using Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking the specific transitions for the derivatized adduct.

  • Continuous Accuracy Check: Every 10th vial in the sequence is a Matrix Spike (API spiked at 2.0 ppm). The run is self-validating; if the calculated recovery of the spike deviates beyond 90–110%, the batch is automatically flagged for review.

Method B: Direct Injection GC-MS/MS (Alternative)

Note: While less optimal for this specific compound, this protocol utilizes optimized thermal parameters to minimize degradation[3].

Step-by-Step Procedure:

  • Sample Dissolution: Weigh 100 mg of the API into a 2 mL GC vial. Dissolve completely in 1.0 mL of anhydrous Dichloromethane (DCM).

  • Injector Optimization: Set the GC Programmable Temperature Vaporizing (PTV) injector to 160°C. Causality note: Temperatures above 160°C exponentially increase Meinwald rearrangement of the oxirane ring.

  • GC-EI-MS/MS Acquisition: Inject 1 µL in splitless mode onto a 30m x 0.25mm x 0.25µm 5% phenyl-arylene GC column. Use Electron Ionization (EI) at 70 eV.

  • Matrix Verification: Due to the lack of a volatile deuterated standard for this specific matrix, validation relies on standard addition. Spike three separate API aliquots with 1.0, 2.0, and 3.0 ppm of the standard to construct a matrix-matched calibration curve.

Conclusion

For the trace detection of reactive epoxides like Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI), relying on traditional direct-injection GC-MS/MS introduces severe analytical vulnerabilities due to thermal degradation. By shifting the paradigm to a pre-column derivatization LC-MS/MS workflow, laboratories can transform a thermally labile, highly reactive PGI into a stable, easily quantifiable adduct. This not only satisfies the stringent <1.5 µ g/day TTC regulatory requirements but establishes a self-validating, highly reproducible system suitable for rigorous pharmaceutical quality control.

References

  • Title: Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)
  • Title: Analytical Research & Development on Genotoxic Impurities Source: International Journal of Pharmaceutical Sciences URL
  • Title: Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals Source: Chromatography Online URL
  • Title: Determination of Genotoxic Epoxide at Trace Level in Drug Substance by Direct Injection GC/MS Source: ResearchGate URL

Sources

Comprehensive Comparison Guide: Cross-Validating NMR and FTIR Spectra for Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) Reference Standards

Author: BenchChem Technical Support Team. Date: April 2026

The development of active pharmaceutical ingredients (APIs) and complex chemical intermediates requires reference standards of unimpeachable quality. For structurally nuanced molecules like Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) (CAS: 412035-84-8)[1], relying on a single analytical technique for reference standard certification is a critical vulnerability.

This guide provides an objective, in-depth comparison of Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. By understanding the mechanistic causality behind these techniques, researchers can implement a self-validating, orthogonal workflow that complies with stringent regulatory frameworks, including [2] and FDA guidelines for method validation[3].

Mechanistic Causality: Why Orthogonal Cross-Validation?

Oxiranol, 3-ethyl-3-phenyl-, acetate (C₁₂H₁₄O₃) features a dense array of functional groups: a highly strained oxirane (epoxide) ring, a bulky phenyl group, an ethyl chain, and an acetate ester. Validating this molecule as a reference standard requires proving both structural identity and absolute purity .

  • FTIR (The Functional Fingerprint): FTIR spectroscopy measures the vibrational transitions of molecular bonds. For this molecule, the acetate carbonyl (C=O) stretch and the oxirane ring (C-O-C) asymmetric stretch provide a highly specific "fingerprint"[4]. However, FTIR is inherently limited in determining absolute purity because structurally similar impurities (e.g., unreacted oxiranol precursors) may overlap in the fingerprint region.

  • qNMR (The Absolute Quantifier): Quantitative NMR (qNMR) relies on the fundamental physical principle that the integrated area of a resonance signal is directly proportional to the number of nuclei producing that signal[5]. By using an internal standard (IS), qNMR provides an absolute mass fraction (assay) without requiring a pre-existing reference standard of the analyte itself[6]. Furthermore, 2D-NMR (e.g., HSQC, HMBC) confirms the exact atomic connectivity[7].

By cross-validating the qualitative functional group data from FTIR with the quantitative atomic-level data from NMR, laboratories create a closed-loop, self-validating system.

Comparative Performance Analysis

The following table objectively compares the performance of FTIR and NMR for the certification of Oxiranol, 3-ethyl-3-phenyl-, acetate reference standards.

Table 1: FTIR vs. qNMR Performance Comparison

ParameterFTIR (ATR / KBr Pellet)Quantitative 1H-NMR (qNMR)
Primary Utility Qualitative Identity (Functional Fingerprinting)Quantitative Assay & Structural Elucidation
Specificity High (Detects C=O, C-O-C, Aromatic C=C)Very High (Maps exact atomic connectivity)
Quantitation Poor (Requires external calibration curves)Excellent (Direct proportionality to nuclei count)
Sample Preparation Minimal (ATR) to Moderate (KBr matrix)Moderate (Requires deuterated solvents and an IS)
Regulatory Alignment [8], Ph. Eur. 2.2.24[9], ICH Q2(R1)[2]
Destructiveness Non-destructive (Sample can be recovered)Non-destructive (Sample can be recovered from solvent)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed to be self-validating systems, meaning internal controls are built directly into the workflow.

Protocol A: FTIR Identity Testing (per USP <197>)

This protocol verifies the functional group identity of the candidate material against a known library spectrum[8].

  • Background Subtraction: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans) to eliminate atmospheric CO₂ and H₂O interference. Causality: Atmospheric variations can mask the delicate oxirane ring breathing vibrations.

  • Sample Application: Place ~5 mg of the Oxiranol, 3-ethyl-3-phenyl-, acetate candidate directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.

  • Spectral Acquisition: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 scans[4].

  • Acceptance Criteria: The test sample passes identity testing if all major peaks match the reference spectrum, particularly ensuring the fingerprint region (900–600 cm⁻¹) aligns perfectly with no unexpected peaks[4].

Protocol B: Quantitative ¹H-NMR (qNMR) (per USP <761>)

This protocol determines the absolute purity of the standard without needing a prior standard of the same molecule[9].

  • Internal Standard (IS) Selection: Select an IS such as Dimethyl sulfone (DMSO₂). Causality: The IS must be a stable, non-hygroscopic crystalline solid with a known high purity (traceable to NIST) that does not overlap with the analyte signals[6].

  • Sample Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~20 mg of the Oxiranol acetate candidate and ~10 mg of the IS. Dissolve completely in 0.6 mL of CDCl₃.

  • Acquisition Parameters: Acquire the ¹H-NMR spectrum. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the nuclei of interest. Causality: A D1 > 5×T₁ ensures >99.3% magnetization recovery, which is mandatory for quantitative accuracy[10].

  • Data Processing: Apply baseline correction and integrate the acetate methyl singlet (~2.0 ppm) against the IS signal. Calculate the absolute mass fraction using the molar mass ratio and integration values.

Expected Spectral Data Presentation

To aid in cross-validation, Table 2 outlines the expected spectral assignments based on the molecular structure of Oxiranol, 3-ethyl-3-phenyl-, acetate.

Table 2: Expected Spectral Assignments

Structural FeatureFTIR Band (cm⁻¹)¹H-NMR Chemical Shift (ppm in CDCl₃)
Acetate (-O-CO-CH₃) ~1740 - 1750 (C=O stretch)~1220 - 1240 (C-O stretch)~2.0 - 2.1 (Singlet, 3H)
Phenyl Ring (-C₆H₅) ~3030 - 3070 (C-H stretch)~700, 750 (Out-of-plane bend)~7.2 - 7.4 (Multiplet, 5H)
Ethyl Group (-CH₂CH₃) ~2850 - 2960 (Aliphatic C-H stretch)~1.8 - 2.0 (Multiplet, 2H)~0.9 - 1.0 (Triplet, 3H)
Oxirane Ring (Epoxide) ~1250, 800 - 900 (Asymmetric ring stretch)~5.0 - 5.5 (Singlet, 1H, oxirane CH)

Workflow Visualization

The following diagram illustrates the logical relationship and decision gates in the orthogonal cross-validation process.

CrossValidation RawMaterial Candidate Material (CAS: 412035-84-8) FTIR FTIR Analysis (USP <197>) RawMaterial->FTIR NMR 1D/2D NMR & qNMR (USP <761>) RawMaterial->NMR ID_Check Functional Group Fingerprint Match? FTIR->ID_Check Purity_Check Absolute Purity >99.0% by qNMR? NMR->Purity_Check CrossVal Orthogonal Cross-Validation ID_Check->CrossVal Yes Reject Reject / Repurify ID_Check->Reject No Purity_Check->CrossVal Yes Purity_Check->Reject No CRM Certified Reference Material (CRM) CrossVal->CRM

Figure 1: Orthogonal cross-validation workflow for reference standards combining FTIR and NMR.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • USP Chapter <197> Spectroscopic Identification Tests Source: Scribd (USP Archival Reference) URL:[Link]

Sources

Safety Operating Guide

Oxiranol,3-ethyl-3-phenyl-,acetate(9CI) proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety & Operational Disposal Guide: Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)

As a Senior Application Scientist, I recognize that handling specialized reactive intermediates like Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI) requires a rigorous, chemistry-driven approach to safety and logistics. This compound is not a generic organic waste; its structural features dictate a highly specific disposal protocol. This guide provides drug development professionals and researchers with the mechanistic rationale and step-by-step operational plans necessary to manage this chemical safely, ensuring regulatory compliance and mitigating laboratory risks.

Section 1: Chemical Profile & Mechanistic Risk Assessment

Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)[1] contains two primary reactive functional groups: an ester (acetate) and an epoxide (oxirane ring). The 3-membered oxirane ring is highly strained (containing approximately 27 kcal/mol of ring strain), making it thermodynamically driven to open when exposed to the right catalysts or nucleophiles.

Table 1: Chemical Profile & Hazard Identification

Property / FeatureDetail
Chemical Name Oxiranol, 3-ethyl-3-phenyl-, acetate (9CI)
CAS Number 412035-84-8
Molecular Formula C12H14O3
Reactive Functional Groups Epoxide (Oxirane ring), Acetate (Ester)
Primary Hazards Alkylating agent (suspected mutagen), Exothermic reactivity
Incompatibilities Strong acids, strong bases, amines, strong oxidizers

Mechanistic Rationale for Segregation: The fundamental rule of disposing of this compound is strict segregation from nucleophiles and Brønsted acids/bases[2]. If this epoxide is inadvertently mixed with amine-containing waste or acidic solutions, it can undergo an exothermic ring-opening polymerization. In a sealed waste container, this thermal runaway can rapidly generate gases and heat, leading to catastrophic container pressurization and rupture. Furthermore, epoxides act as potent alkylating agents. They can covalently bind to DNA and proteins, posing a severe biological and mutagenic hazard upon dermal exposure or inhalation.

Section 2: Reactivity & Incompatibility Pathways

Reactivity Oxi Oxiranol, 3-ethyl-3-phenyl-, acetate (Reactive Epoxide) Acids Strong Acids / Bases Oxi->Acids Incompatible Amines Nucleophiles (e.g., Amines) Oxi->Amines Incompatible Tox Alkylating Hazard (DNA/Protein Adducts) Oxi->Tox Biological Risk Exotherm Exothermic Ring-Opening Polymerization Acids->Exotherm Amines->Exotherm

Mechanistic pathways of epoxide reactivity and incompatibility hazards.

Section 3: Step-by-Step Operational Disposal Plan

To ensure a self-validating safety system, every step of the disposal process must verify the conditions of the previous step. This workflow complies with standard laboratory safety frameworks[2] and federal hazardous waste identification protocols[3].

WasteFlow Gen 1. Waste Generation (Fume Hood) Seg 2. Segregation (Non-Halogenated Organics) Gen->Seg Label 3. RCRA Labeling (Identify Epoxide Hazards) Seg->Label Store 4. Secondary Containment (Ventilated Cabinet) Label->Store EHS 5. EH&S Collection (Routine Pickup) Store->EHS Incinerate 6. High-Temp Incineration (Final EPA Disposal) EHS->Incinerate

Step-by-step lifecycle workflow for epoxide waste disposal.

Step 1: Waste Segregation & Compatibility Verification

  • Action: Verify that the target waste container is designated strictly for Non-Halogenated Organic Waste . (Note: If the chemical is dissolved in a halogenated solvent like dichloromethane, use the Halogenated Organic Waste stream).

  • Causality: Preventing the mixing of epoxide waste with incompatible streams (amines, acids, oxidizers) eliminates the chemical trigger for exothermic ring-opening, ensuring the waste remains stable during temporary laboratory storage.

Step 2: Primary Collection & Labeling

  • Action: Collect the waste in a high-density polyethylene (HDPE) or glass container. Immediately apply a standardized RCRA hazardous waste label[3], explicitly listing "Oxiranol, 3-ethyl-3-phenyl-, acetate" and checking the "Reactive" and "Toxic" hazard boxes.

  • Causality: Epoxides can degrade certain low-density plastics over time. Immediate, accurate labeling acts as a communication failsafe, preventing downstream EH&S personnel from unknowingly mixing incompatible bulk wastes during consolidation.

Step 3: Secondary Containment & Storage

  • Action: Place the sealed primary waste container inside a secondary containment tray. Store this assembly in a continuously ventilated, dedicated flammable/organic storage cabinet away from direct sunlight or heat sources.

  • Causality: Secondary containment physically isolates the chemical in the event of primary vessel failure. Ventilation prevents the accumulation of potentially toxic or flammable vapors resulting from slow ester hydrolysis or volatilization[2].

Step 4: EH&S Coordination & Final Disposal

  • Action: Submit a waste pickup request to your institutional Environmental Health & Safety (EH&S) department.

  • Causality: Institutional EH&S ensures the waste is transported to an EPA-approved facility for high-temperature incineration[3], which is the only reliable method to completely destroy the reactive oxirane ring and prevent environmental contamination.

Section 4: Emergency Spill Response Protocol

In the event of an accidental spill, immediate containment is required to prevent vapor inhalation and surface contamination by this alkylating agent.

  • Evacuate & Isolate: Clear unprotected personnel from the immediate area.

  • PPE Escalation: Don heavy-duty nitrile or butyl rubber gloves (double-gloving is highly recommended), tightly sealed safety goggles, and a flame-resistant lab coat.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like paper towels, which could ignite if an exothermic reaction occurs.

  • Absorption: Allow the inert material to fully absorb the oxiranol acetate.

  • Collection: Use a non-sparking scoop to transfer the absorbed mixture into a solid hazardous waste container. Label it immediately as "Spill Cleanup: Reactive Epoxide Waste."

  • Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous waste, as it may contain residual alkylating agents.

References

  • [1] ChemicalBook. 412035-84-8(Oxiranol,3-ethyl-3-phenyl-,acetate(9CI)) Product Description & Properties. Available at:

  • [2] National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Available at:

  • [3] U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 – Identification And Listing Of Hazardous Waste. Available at:

Sources

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